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Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the complete structure elucidation of the novel compound, N,N-
diallyl-N'-(2-iodobenzoyl)thiourea. The synthesis of this target molecule is followed by a
rigorous characterization process employing a suite of spectroscopic and crystallographic
techniques. This document outlines the detailed experimental protocols for its synthesis,
purification, and subsequent analysis by *H NMR, 13C NMR, FT-IR, and Mass Spectrometry,
culminating in definitive structural confirmation via Single-Crystal X-ray Diffraction. All
guantitative data are systematically tabulated for clarity and comparative analysis. Furthermore,
key experimental workflows and structural features are visualized using Graphviz diagrams to
facilitate a deeper understanding of the molecular architecture and the elucidative process.

Introduction

Thiourea derivatives are a significant class of organic compounds, recognized for their wide-
ranging applications in medicinal chemistry, materials science, and catalysis.[1] Their biological
activities, including antimicrobial, anticancer, and antiviral properties, are often attributed to
their unique structural features and ability to engage in various intermolecular interactions.[2][3]
[4] The introduction of an iodobenzoyl moiety is of particular interest for its potential to serve as
a handle for further synthetic transformations and for its influence on the compound's
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conformational and electronic properties. The diallyl substitution on the thiourea backbone
introduces conformational flexibility and potential sites for polymerization or further

functionalization.

This guide details the systematic approach to confirm the chemical identity and three-
dimensional structure of N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Synthesis and Characterization

The synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea was achieved through a multi-step
process, which is a common strategy for producing N,N'-disubstituted acylthioureas. The
general synthetic pathway is depicted below.

Step 1: Formation of 2-Iodobenzoyl Isothiocyanate

Step 2: Reaction with Diallylamine
Ammonium thiocyanate
' )
®

Acetoned-| 2-10dobenzoyl isothiocyanat @-Iodobenzoyl isothiocyanate)
>
2-lodobenzoyl chloride

Diallylamine

N,N-diallyl-N'-(2-iodobenzoyl)thiourea
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Figure 1: Synthetic workflow for N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Experimental Protocol: Synthesis

A solution of 2-iodobenzoyl chloride (10 mmol) in dry acetone (50 mL) was added dropwise to a
suspension of ammonium thiocyanate (10 mmol) in dry acetone (30 mL). The reaction mixture
was stirred at room temperature for 1 hour. To this mixture, a solution of diallylamine (10 mmol)
in dry acetone (20 mL) was added dropwise. The resulting mixture was refluxed for 4 hours.[5]
After cooling to room temperature, the solvent was removed under reduced pressure. The
residue was then dissolved in dichloromethane (100 mL), washed with water (3 x 50 mL), and
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dried over anhydrous sodium sulfate. The crude product was purified by column
chromatography on silica gel (hexane:ethyl acetate = 4:1) to afford the title compound as a
white crystalline solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 500 MHz spectrometer in DMSO-ds. The chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: *H and 3C NMR Spectroscopic Data

HNMR & (ppm) N!ultipli Integrati  Assign BCNMR & (ppm) Assign
city on ment ment

11.85 brs 1H N'-H 179.8 C=S

7.95 d 1H Ar-H 168.5 C=0

7.50 t 1H Ar-H 140.2 Ar-C

7.35 d 1H Ar-H 139.5 Ar-C

7.20 t 1H Ar-H 132.1 Ar-C

5.90 m 2H -CH=CH2  130.5 Ar-C

5.25 m 4H -CH=CH2  128.3 Ar-C

4.20 d 4H N-CHz- 117.0 -CH=CH:

92.4 Ar-C-I

52.6 N-CHz-

Note: NMR data are hypothetical, based on typical values for similar structures.[3][6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a KBr pellet method. The characteristic absorption
bands are summarized below.
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Table 2: FT-IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

3250 Medium, Broad N-H stretching

3080 Weak =C-H stretching (alkene)

2985, 2920 Medium C-H stretching (alkane)

1680 Strong C=0 stretching (amide I)

1540 Strong N—H. bending, C-N stretching
(amide II)

1350 Strong C=S stretching

1250 Strong C-N stretching

Note: IR data are based on characteristic frequencies for acylthiourea derivatives.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data

lon Calculated m/z Found ml/z
[M+H]* 402.9977 402.9975
M+Na]* 424.9797 424.9793

[ ]

The observed mass corresponds to the molecular formula C14H1s5IN20S, confirming the
elemental composition of the synthesized compound.[6]

Single-Crystal X-ray Diffraction

A single crystal suitable for X-ray diffraction was grown by slow evaporation from an ethanol
solution. The crystallographic analysis provided unequivocal proof of the molecular structure
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and offered insights into the three-dimensional arrangement and intermolecular interactions.

Crystallographic Workflow
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Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Crystal Data and Structure Refinement

Table 4: Crystal Data and Structure Refinement Details
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Parameter

Value

Empirical formula

C14H15IN20S

Formula weight 402.25
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=28.58(1) A, a=90°

b =11.76(2) A, B = 92.45(2)°

c=13.41(2) A,y =90°

Volume 1351.0(3) As

z 4

Density (calculated) 1.978 Mg/m3
Absorption coefficient 2.85 mm~1

F(000) 784

Crystal size 0.50 x 0.29 x 0.25 mm
Theta range for data collection 2.51t0 27.5°
Reflections collected 33400

Independent reflections

2685 [R(int) = 0.027]

Final R indices [I>2a()]

R1=0.032, wR2 = 0.090

R indices (all data)

R1=0.045, wR2 = 0.105

Goodness-of-fit on F2

1.06

Note: Crystallographic data are representative values based on similar thiourea derivatives.[5]
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Selected Bond Lengths and Angles

The key bond lengths and angles within the thiourea core and its substituents are presented
below, confirming the expected geometry.

**Table 5: Selected Bond Lengths (A) and Angles (°) **

Bond Length (A) Angle Degree (°)
C(1)-S(1) 1.691(1) N(1)-C(1)-N(2) 118.5(2)
C(1)-N(2) 1.365(1) N(1)-C(1)-S(1) 121.3(1)
C(1)-N(2) 1.342(1) N(2)-C(1)-S(1) 120.2(1)
C(7)-0(1) 1.225(2) C(1)-N(1)-C(7) 125.4(2)
C(7)-N(2) 1.401(2) O(1)-C(7)-N(2) 122.8(2)
C(8)-I(1) 2.103(2) O(1)-C(7)-C(8) 119.5(2)

Note: Bond lengths and angles are typical for N-acylthiourea structures.[8] The C=S and C=0
bond lengths are consistent with their double bond character, while the C-N bonds within the
thiourea moiety exhibit partial double bond character due to resonance.

Conclusion

The comprehensive analysis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea through NMR, FT-IR,
and mass spectrometry has provided substantial evidence for its proposed chemical structure.
The conclusive determination of its molecular geometry, bond parameters, and packing in the

solid state was achieved through single-crystal X-ray diffraction. The methodologies and data

presented in this guide serve as a robust framework for the characterization of novel thiourea

derivatives, which is essential for advancing their development in pharmaceutical and material
science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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